molecular formula C7H8ClNO B8764323 3-Chloromethyl-2-methyl-pyridine 1-oxide CAS No. 162046-68-6

3-Chloromethyl-2-methyl-pyridine 1-oxide

Cat. No. B8764323
M. Wt: 157.60 g/mol
InChI Key: QZKWJKIXHKHXFJ-UHFFFAOYSA-N
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Patent
US05756497

Procedure details

To a stirred solution of 3-chloromethyl-2-methylpyridine (0.50 g, 3.5 mmol) from step 2 above in CHCl3 (40 mL) was added MCPBA (1.1 g of 50% MCPBA by weight; 3.5 mmol). After 1.5 h, the solution was extracted with saturated aqueous NaHCO3 (40 mL), water (40 mL), dried (MgSO4), filtered, and evaporated under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 97:3 CH2Cl2 :MeOH as eluant. 3-Chloromethyl-2-methylpyridine-N-oxide was obtained as a solid (TLC: Rf = 0.30 (97:3 CH2Cl2 :MeOH); FAB MS m/z 158 (M+ +H)).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.C1C=C(Cl)C=C(C(OO)=[O:18])C=1>C(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3]1[C:4]([CH3:9])=[N+:5]([O-:18])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCC=1C(=NC=CC1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with saturated aqueous NaHCO3 (40 mL), water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by pressurized silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCC=1C(=[N+](C=CC1)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.